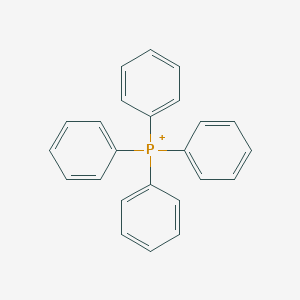
Tetraphenylphosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium is a polyatomic cation consisting of four phenyl groups attached to a central phosphonium. It is a polyatomic cation, a phosphorus molecular entity and a heteroorganic entity. It derives from a hydride of a phosphonium.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Tetraphenylphosphonium salts, particularly this compound bromide (TPPB), have been extensively studied for their catalytic properties in organic reactions.
- Heck Reaction : TPPB has been utilized as a catalyst in the Heck reaction, where it facilitates the coupling of aryl halides with alkenes. A study demonstrated that TPPB intercalated with palladium chloride in clay serves as an effective catalyst for this transformation, showcasing high yields and selectivity .
- Halex Fluorination : TPPB has also been employed in the 'Halex' fluorination of chloroaryl sulfonyl chlorides. This method allows for the introduction of fluorine into organic molecules, which is crucial for developing pharmaceuticals .
- Salting-Out Extraction : In pharmaceutical process chemistry, TPP cations have been highlighted for their role in salting-out extraction techniques. The Hofmeister series indicates that TPP can effectively enhance the recovery of water-soluble nucleosides during aqueous workups .
Photonic Applications
Recent research has identified TPPB crystals as promising materials for photonic applications due to their optical properties.
- Raman Scattering : TPPB crystals exhibit strong Raman scattering characteristics, making them suitable candidates for nonlinear optical applications such as Raman lasers. Their transparency in the near-infrared region enhances their utility in photonics .
- Crystal Growth Studies : Investigations into the crystal growth of TPPB have revealed that these crystals can be grown in various solvent systems, leading to significant advancements in their application in photonics technology .
Biomedical Applications
In the biomedical field, this compound compounds are being explored for their potential as imaging agents and therapeutic agents.
- Tumor Imaging : A study demonstrated that TPP can act as a novel molecular probe for imaging malignant tumors. The compound showed specific uptake in cancerous tissues while exhibiting minimal accumulation in non-cancerous tissues, indicating its potential for targeted imaging applications .
- Drug Delivery Systems : Research is ongoing into the use of TPP derivatives in drug delivery systems, particularly due to their ability to interact with biological membranes and enhance cellular uptake of therapeutic agents.
Coordination Chemistry
TPP plays a significant role in coordination chemistry, particularly in synthesizing complex materials.
- Template Synthesis : The cationic nature of TPP has been employed to direct the synthesis of predictable topologies in coordination compounds involving lanthanoid elements. This templating effect can lead to novel structures with unique properties .
- Metal-Organic Frameworks (MOFs) : TPP cations have been incorporated into metal-organic frameworks (MOFs), resulting in materials with multimodal photoluminescence properties. Such frameworks are being investigated for applications in gas storage and separation technologies .
Thermodynamic Studies
The thermodynamic properties of TPP and its derivatives have been extensively characterized.
Eigenschaften
CAS-Nummer |
18198-39-5 |
|---|---|
Molekularformel |
C24H20P+ |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
InChI-Schlüssel |
USFPINLPPFWTJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
18198-39-5 |
Verwandte CAS-Nummern |
20-01-45-8 (chloride) 2751-90-8 (bromide) |
Synonyme |
tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















